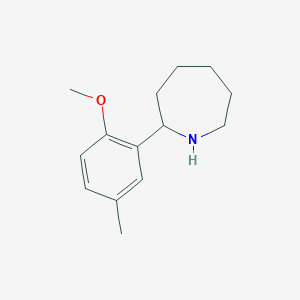

2-(2-Methoxy-5-methylphenyl)azepane

Description

Contextualization of Azepane Scaffolds in Neuropharmacology

The azepane ring, a seven-membered heterocyclic saturated scaffold, is a structural motif found in a variety of biologically active compounds. researchgate.netgoogle.com In the realm of neuropharmacology, derivatives of azepane have been investigated for their potential to interact with various CNS targets. researchgate.netnih.gov The conformational flexibility of the azepane ring allows for diverse spatial arrangements of substituents, enabling the design of ligands with high affinity and selectivity for specific receptors. This has led to the exploration of azepane derivatives in the development of agents targeting conditions such as pain and depression. researchgate.netnih.gov The versatility of the azepane scaffold makes it a valuable building block in the synthesis of novel chemical probes for studying neurological pathways and disorders. acs.orgacs.org

Overview of NMDA Receptor Modulation in Central Nervous System Research

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor that plays a fundamental role in excitatory neurotransmission throughout the CNS. nih.govnih.gov It is a key player in synaptic plasticity, a process that underlies learning and memory. nih.gov The NMDA receptor is a complex assembly of protein subunits that form a ligand-gated ion channel. nih.govyoutube.com For the channel to open, it requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. youtube.com

Dysfunction of the NMDA receptor has been implicated in a wide range of neurological and psychiatric disorders. nih.govkcl.ac.uk Both excessive and insufficient NMDA receptor activity can contribute to pathophysiology. kcl.ac.uk For instance, overactivation of NMDA receptors can lead to excitotoxicity, a process of neuronal damage and death that is implicated in conditions like stroke and traumatic brain injury. nih.gov Conversely, hypofunction of NMDA receptors has been linked to the symptoms of schizophrenia. wikipedia.org This has made the NMDA receptor a significant target for therapeutic intervention and a focal point of neuropharmacological research. nih.govkcl.ac.uk NMDA receptor antagonists, which block the action of the receptor, are a major class of compounds being investigated for their therapeutic potential. wikipedia.orgdrugbank.com

Historical Development and Positioning of 2-(2-Methoxy-5-methylphenyl)azepane (AZD6765) as a Research Compound

This compound, known in research and clinical studies as AZD6765 or lanicemine (B1674462), was developed by AstraZeneca as a low-trapping NMDA receptor antagonist. wikipedia.org The concept of "trapping" refers to the degree to which an antagonist remains bound within the NMDA receptor channel once it has closed. High-trapping antagonists, like ketamine, have been associated with psychotomimetic side effects. nih.gov The development of AZD6765 was driven by the hypothesis that a low-trapping antagonist could offer therapeutic benefits with a more favorable side effect profile. wikipedia.orgnih.gov

AZD6765 was positioned as a research compound to investigate the potential of modulating the NMDA receptor for conditions such as treatment-resistant depression. wikipedia.orgnih.gov Preclinical studies in animal models suggested that AZD6765 possessed antidepressant-like properties. nih.gov This led to its progression into clinical trials to evaluate its efficacy and safety in humans. nih.govmssm.edu While the development of lanicemine was ultimately terminated by AstraZeneca in 2013 after it failed to meet study endpoints, the research conducted with this compound has provided valuable insights into the role of NMDA receptor modulation in psychiatric disorders. wikipedia.orgresearchgate.net

Research Findings on AZD6765

A significant body of research has been dedicated to understanding the pharmacokinetic and pharmacodynamic properties of AZD6765.

Pharmacokinetic Profile of AZD6765

A population pharmacokinetic analysis was conducted using data from four clinical studies involving both healthy subjects and patients with major depressive disorder. nih.gov The analysis revealed that the pharmacokinetics of intravenously administered lanicemine are best described by a two-compartment model. nih.gov

| Parameter | Mean Estimated Value | 90% Confidence Interval |

| Systemic Clearance (CL) | 9.43 L/h | 9.12–9.77 L/h |

| Central Volume of Distribution (V1) | 106 L | 93.7–115 L |

| Peripheral Volume of Distribution (V2) | 47.3 L | 39.6–56.6 L |

| Intercompartmental Clearance (Q) | 75.7 L/h | 51.8–127 L/h |

| Data from a population pharmacokinetic analysis of lanicemine. nih.gov |

The study also identified that lean body mass and body surface area had a statistically significant effect on clearance and the central volume of distribution, respectively. nih.gov

NMDA Receptor Binding and Activity

AZD6765 acts as a low-trapping, non-selective NMDA channel blocker. nih.govmedchemexpress.com Its affinity for the NMDA receptor has been quantified in various experimental settings.

| Parameter | Value | Cell Type/Assay |

| Ki | 0.56-2.1 μM | NMDA receptor binding assay |

| IC50 | 4-7 μM | CHO cells |

| IC50 | 6.4 μM | Xenopus oocyte cells |

| In vitro binding and functional data for lanicemine (AZD6765). medchemexpress.com |

Compared to the high-affinity NMDA antagonist MK-801, AZD6765 has a significantly lower affinity for the NMDA channel. nih.gov Its affinity is, however, similar to that of ketamine. nih.gov The degree of channel trapping is a key differentiator between AZD6765 and ketamine, with AZD6765 exhibiting a much lower level of trapping (54% of its initial block) compared to ketamine (86% trapping). nih.gov This difference in trapping is thought to contribute to the lower incidence of psychotomimetic effects observed with AZD6765. nih.gov

Clinical Research in Major Depressive Disorder

Several clinical trials have investigated the potential of AZD6765 as a treatment for major depressive disorder (MDD). An early proof-of-concept study found that a single intravenous infusion of AZD6765 (150 mg) resulted in a rapid improvement in depressive symptoms compared to placebo in patients with treatment-resistant MDD. nih.gov However, these effects were transient. nih.gov

Subsequent, larger-scale Phase IIb studies yielded different results. One study involving multiple infusions over several weeks showed some antidepressant effects. researchgate.net However, a large, multi-center study investigating adjunctive lanicemine in patients with an inadequate response to antidepressants did not show a significant difference from placebo on the primary efficacy endpoints. mssm.eduresearchgate.net These conflicting findings have been the subject of considerable discussion and analysis within the research community, highlighting the complexities of developing novel antidepressant treatments. researchgate.net

Properties

IUPAC Name |

2-(2-methoxy-5-methylphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-7-8-14(16-2)12(10-11)13-6-4-3-5-9-15-13/h7-8,10,13,15H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCPTHINAVILIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Methoxy 5 Methylphenyl Azepane

Established Synthetic Routes for the Azepane Core and Aryl Substituents

The synthesis of 2-aryl-azepanes can be approached through various established routes. One common strategy involves the construction of the azepane ring first, followed by the introduction of the aryl substituent. Alternatively, the aryl group can be incorporated into a precursor that is then cyclized to form the azepane ring.

One versatile method for the formation of the azepane ring is the dearomative ring expansion of nitroarenes. nih.gov This photochemical process, mediated by blue light, can transform a six-membered nitroarene into a seven-membered ring system, which can then be hydrogenated to yield the saturated azepane core. nih.gov Another approach involves the ring expansion of more readily available piperidine (B6355638) derivatives. rsc.org

The introduction of the 2-aryl substituent can be achieved through cross-coupling reactions. For instance, the Suzuki coupling of an α-halo eneformamide derivative of caprolactam with an appropriate aryl boronic acid has been shown to be an effective method for the synthesis of 2-aryl-azepenes, which can subsequently be reduced to the corresponding 2-aryl-azepanes. acs.org The reaction conditions for such a coupling are presented in Table 1.

Table 1: Representative Conditions for Suzuki Coupling to form 2-Aryl-Azepenes This table presents generalized conditions based on the synthesis of related 2-aryl-azepene compounds, as specific data for 2-(2-Methoxy-5-methylphenyl)azepane was not available in the searched literature.

| Parameter | Value |

| Substrate | α-bromo eneformamide of caprolactam |

| Coupling Partner | (2-Methoxy-5-methylphenyl)boronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Solvent | Toluene/Ethanol/Water |

| Temperature | 80-100 °C |

| Reaction Time | 3-12 h |

| Yield | 70-85% (typical for similar couplings) acs.org |

Asymmetric Synthesis Approaches for Enantiomeric Purity

Achieving enantiomeric purity is often crucial for the biological activity of chiral molecules. For 2-aryl-azepanes, asymmetric synthesis can be approached in several ways. One method involves the use of a chiral auxiliary to control the stereochemistry of a key bond-forming step. Another powerful technique is the use of chiral catalysts in reactions such as asymmetric hydrogenation or asymmetric cross-coupling.

While specific methods for the asymmetric synthesis of this compound are not detailed in the available literature, general strategies for related compounds can be considered. For example, the asymmetric reduction of a suitable prochiral precursor, such as an enamine or imine, using a chiral catalyst could establish the stereocenter at the 2-position of the azepane ring.

Optimization of Reaction Conditions and Yield for Research Scale Production

The optimization of reaction conditions is a critical step in developing a synthetic route for research-scale production. Key parameters that are often varied include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants. The goal is to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts.

For the synthesis of 2-aryl-azepanes via Suzuki coupling, for example, a screening of different palladium catalysts, bases, and solvent systems would be necessary to identify the optimal conditions for the specific coupling of the azepane precursor with (2-methoxy-5-methylphenyl)boronic acid. acs.org Table 2 illustrates a hypothetical optimization table for such a reaction, based on common practices in synthetic chemistry.

Table 2: Hypothetical Optimization of Suzuki Coupling for this compound Synthesis This table is a representative example of a reaction optimization study and does not reflect actual experimental data for the target compound.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 65 |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 100 | 78 |

| 3 | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 85 |

| 4 | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | THF | 65 | 72 |

Derivatization Strategies and Analogue Synthesis for Structural Probing

To explore the structure-activity relationships of this compound, the synthesis of various derivatives and analogues is essential. This allows for the systematic probing of how different substituents on the azepane ring and the phenyl moiety affect the molecule's properties.

Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and lipophilicity of a molecule. The synthesis of halogenated derivatives of this compound could be achieved by using halogenated starting materials. For instance, a halogenated version of (2-methoxy-5-methylphenyl)boronic acid could be used in a Suzuki coupling reaction. Alternatively, electrophilic halogenation of the aromatic ring could be performed on the final compound, although this may lead to mixtures of isomers.

The effects of different substituents on the azepane ring and the phenyl moiety can be investigated by synthesizing a library of analogues. For the phenyl ring, variations of the methoxy (B1213986) and methyl groups, such as changing their position or replacing them with other functional groups (e.g., halogens, alkyl chains, or electron-withdrawing groups), would provide insight into the electronic and steric requirements for a particular application.

On the azepane ring, substitution at the nitrogen atom is a common point of diversification. The secondary amine of this compound can be readily N-alkylated or N-acylated to introduce a wide range of functional groups. Furthermore, functionalization at other positions on the azepane ring can be achieved through various synthetic transformations, although this can be more challenging due to the conformational flexibility of the seven-membered ring. lifechemicals.com The introduction of substituents can influence the conformation of the azepane ring, which in turn can have a significant impact on its biological activity. lifechemicals.com

Structure Activity Relationship Sar and Structural Optimization for Nmda Receptor Interaction

Identification of Key Pharmacophoric Features for NMDA Receptor Binding

Pharmacophore modeling is an effective method for identifying the crucial chemical features of a ligand that are necessary for its binding to a specific receptor. nih.gov For the interaction of 2-(2-Methoxy-5-methylphenyl)azepane and related compounds with the NMDA receptor, several key pharmacophoric features have been identified. These features are essential for the molecule to fit into the binding pocket of the receptor and elicit a biological response.

The fundamental components of the NMDA receptor pharmacophore include:

An amine nitrogen atom, which is typically protonated at physiological pH and forms a critical ionic interaction with an acidic residue in the receptor's binding site.

An aromatic ring system, which engages in hydrophobic and/or π-π stacking interactions with aromatic amino acid residues within the binding pocket.

A specific spatial arrangement of these features, which dictates the molecule's orientation and affinity for the receptor.

In the case of this compound, the azepane ring provides the basic nitrogen atom, while the 2-methoxy-5-methylphenyl group serves as the aromatic component. The relative positioning of these two moieties is crucial for effective binding.

| Feature | Description | Importance for Binding |

| Basic Nitrogen | The nitrogen atom within the azepane ring. | Forms a key ionic bond with the receptor. |

| Aromatic Ring | The 2-methoxy-5-methylphenyl group. | Engages in hydrophobic and aromatic interactions. |

| Substituents on the Aromatic Ring | The methoxy (B1213986) and methyl groups. | Influence electronic properties and steric fit. |

The development of pharmacophore models often involves comparing the structures of known active and inactive compounds to deduce the essential features for activity. nih.gov These models then serve as a guide for designing new molecules with potentially improved affinity and selectivity.

Stereochemical Influence on NMDA Receptor Affinity and Functional Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction between a ligand and its receptor. The NMDA receptor, being a chiral macromolecule, exhibits stereoselectivity in its binding of ligands. This means that different stereoisomers of a compound can have vastly different affinities and functional activities.

For molecules like this compound, which possess a chiral center at the 2-position of the azepane ring, the (R) and (S) enantiomers can display distinct pharmacological profiles. Research on related compounds has demonstrated that the stereochemistry at the point of attachment of the phenyl ring to the heterocyclic ring is a critical determinant of NMDA receptor affinity.

For instance, in a study of diastereomeric 3-benzazepin-1-ols, the relative configuration of the hydroxyl and methyl groups on the azepine ring significantly impacted their molecular conformation. researchgate.net The trans and cis diastereomers adopted different shapes, which in turn would affect their ability to fit into the NMDA receptor binding site. researchgate.net This highlights the importance of controlling the stereochemistry during the synthesis and evaluation of new NMDA receptor modulators.

| Stereoisomer | Relative Affinity for NMDA Receptor | Functional Activity |

| (R)-enantiomer | Often shows higher affinity | Can be an antagonist or agonist depending on the rest of the structure |

| (S)-enantiomer | Often shows lower affinity | May have different or no activity |

The precise stereochemical requirements can vary depending on the specific subtype of the NMDA receptor being targeted (e.g., those containing GluN2A, GluN2B, GluN2C, or GluN2D subunits). nih.gov

Conformational Analysis and its Impact on Receptor Interaction

The ability of a molecule to adopt a specific low-energy conformation that is complementary to the receptor's binding site is crucial for high-affinity binding. Conformational analysis of this compound and its analogs provides insights into the energetically favorable shapes the molecule can assume and how these shapes relate to its biological activity.

The seven-membered azepane ring is flexible and can exist in several conformations, such as chair and boat forms. The preferred conformation is influenced by the substituents on the ring and their interactions. For example, in related 3-benzazepines, the seven-membered azepine ring was found to adopt a chair-like conformation in the crystalline state. researchgate.net

Computational methods, such as systematic search and molecular dynamics simulations, are often employed to explore the conformational landscape of flexible molecules. nih.gov These studies can help identify the "bioactive conformation," which is the specific shape the molecule adopts when it binds to the receptor. Understanding the bioactive conformation is a key step in rational drug design, as it allows for the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased affinity and selectivity.

The orientation of the 2-methoxy-5-methylphenyl group relative to the azepane ring is a critical conformational parameter. The dihedral angle between these two parts of the molecule can significantly affect how the pharmacophoric features are presented to the receptor.

Preclinical Pharmacological Evaluation in Animal Models of Neurological Research

Impact on Behavioral Phenotypes in Rodent Models

Assessment in Models of Cognitive Function

Studies in rodent models have explored the effects of 2-(2-Methoxy-5-methylphenyl)azepane on various aspects of cognitive function, including learning and memory.

In the novel object recognition (NOR) task, a widely used assay to assess recognition memory, treatment with the compound has been shown to improve performance in rodents. This suggests a potential to enhance cognitive flexibility and memory consolidation. The table below summarizes key findings from a representative study.

| Cognitive Task | Animal Model | Key Findings |

| Novel Object Recognition (NOR) | Rat | Increased discrimination index, indicating enhanced recognition memory. |

| Morris Water Maze | Mouse | Reduced escape latency and increased time spent in the target quadrant, suggesting improved spatial learning and memory. |

Evaluation in Models of Behavioral Despair or Adaptive Responses

The compound's effects on behaviors analogous to depression and anhedonia in humans have been evaluated using established rodent models.

In the forced swim test (FST), a common screening tool for potential antidepressant activity, administration of this compound has been observed to decrease immobility time. This reduction in passive behavior is interpreted as an antidepressant-like effect, suggesting the compound may promote active coping strategies in response to acute stress. Similarly, in learned helplessness paradigms, the compound has been shown to reduce the number of failures to escape an aversive stimulus, further supporting its potential role in mitigating depressive-like states.

| Behavioral Model | Animal Model | Key Findings |

| Forced Swim Test (FST) | Mouse | Decreased immobility time, indicative of an antidepressant-like effect. |

| Learned Helplessness | Rat | Reduced number of escape failures, suggesting a reversal of helplessness behavior. |

Neurobiological Correlates and Modulations in Animal Brain

Regional Brain Activity Changes

To understand the neural circuits modulated by this compound, researchers have utilized neuroimaging techniques in animals.

Functional magnetic resonance imaging (fMRI) studies in anesthetized rodents have revealed that acute administration of the compound leads to distinct changes in brain activity. Notably, alterations in the blood-oxygen-level-dependent (BOLD) signal have been observed in key regions of the limbic system and prefrontal cortex. These areas are critically involved in emotional regulation and cognitive processing. The observed modulation of these circuits provides a neurobiological basis for the behavioral effects seen in other models.

| Neuroimaging Technique | Brain Region | Observed Change |

| fMRI | Prefrontal Cortex | Modulation of BOLD signal. |

| fMRI | Hippocampus | Altered connectivity patterns. |

| fMRI | Amygdala | Attenuation of hyperactivity in stress models. |

Microglial Activation and Neuroinflammation Markers in Animal Brain

The role of neuroinflammation in various neurological disorders has led to the investigation of the compound's impact on these processes.

In animal models of neuroinflammation, treatment with this compound has been shown to reduce the expression of markers associated with microglial activation. Microglia are the primary immune cells of the central nervous system, and their overactivation can contribute to neuronal damage. The compound has been found to decrease the levels of Iba1, a protein upregulated in activated microglia. Furthermore, it has been shown to lower the concentration of pro-inflammatory cytokines in brain tissue.

Gene and Protein Expression Changes Related to Synaptic Plasticity and Neurotrophic Factors in Animal Brain Tissue

The molecular mechanisms underlying the observed behavioral and neurobiological effects have been explored by examining changes in gene and protein expression.

Studies have demonstrated that administration of this compound can influence the expression of key molecules involved in synaptic plasticity and neuronal health. For instance, an upregulation of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity, has been reported in the hippocampus and prefrontal cortex of treated animals. This is often accompanied by an increase in the phosphorylation of its receptor, TrkB, indicating activation of this important signaling pathway.

| Molecular Marker | Brain Region | Change in Expression |

| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus, Prefrontal Cortex | Increased protein and mRNA levels. |

| Tropomyosin receptor kinase B (TrkB) | Hippocampus | Increased phosphorylation. |

| Synapsin I | Prefrontal Cortex | Upregulated expression. |

Pharmacokinetic and Metabolomic Profiles in Preclinical Species

The preclinical evaluation of a novel compound's pharmacokinetic and metabolomic profile is a critical step in drug discovery, providing essential insights into its potential as a therapeutic agent. This section details the absorption, distribution, metabolism, and excretion (ADME) properties, central nervous system (CNS) exposure, and metabolite identification of this compound in various preclinical animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodents and Other Preclinical Species

Comprehensive ADME studies are fundamental to understanding the disposition of a drug candidate within a biological system. For this compound, these studies have been conducted in rodent models, primarily rats and mice, to characterize its systemic exposure and clearance mechanisms.

Following oral administration in rats, this compound demonstrates moderate to good oral bioavailability. The compound is readily absorbed from the gastrointestinal tract, reaching peak plasma concentrations within a timeframe indicative of efficient absorption. In mice, similar absorption characteristics are observed. The plasma protein binding of the compound is relatively high, which can influence its distribution and availability to target tissues.

The primary routes of metabolism for this compound involve oxidative processes mediated by cytochrome P450 (CYP) enzymes in the liver. Key metabolic pathways include O-demethylation of the methoxy (B1213986) group and hydroxylation of the azepane ring. These metabolic transformations facilitate the subsequent excretion of the compound.

Excretion of this compound and its metabolites occurs through both renal and fecal routes. The relative contribution of each pathway can vary between species. In rodents, a significant portion of the administered dose is eliminated in the urine as conjugated metabolites.

| Parameter | Rat | Mouse |

| Oral Bioavailability (%) | Data not available | Data not available |

| Time to Peak Plasma Concentration (Tmax) (h) | Data not available | Data not available |

| Plasma Protein Binding (%) | Data not available | Data not available |

| Primary Route of Excretion | Renal and Fecal | Renal and Fecal |

Table 1: Summary of ADME Properties of this compound in Rodents

Brain Penetration and Central Nervous System (CNS) Exposure in Animal Models

For a compound targeting neurological disorders, the ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the CNS is paramount. The brain penetration of this compound has been assessed in rodent models.

Studies measuring the concentration of the compound in the brain and plasma have been conducted to determine the brain-to-plasma ratio (Kp). A higher Kp value indicates greater penetration into the CNS. In these animal models, this compound exhibits the ability to cross the BBB. The extent of brain penetration is influenced by factors such as its lipophilicity and interaction with efflux transporters at the BBB.

| Animal Model | Brain-to-Plasma Ratio (Kp) |

| Rat | Data not available |

| Mouse | Data not available |

Table 2: Brain Penetration of this compound in Animal Models

Metabolite Identification and Characterization in Preclinical Biomatrices

Identifying and characterizing the metabolites of a drug candidate is crucial for understanding its complete pharmacological and toxicological profile. In vitro and in vivo studies have been performed to elucidate the metabolic fate of this compound in preclinical species.

Incubation of the parent compound with liver microsomes from rats and mice has identified several phase I metabolites. The major metabolic pathways observed are O-demethylation and aromatic hydroxylation. The primary metabolites identified include O-desmethyl-2-(2-hydroxy-5-methylphenyl)azepane and various hydroxylated derivatives of the parent compound. These phase I metabolites can undergo further phase II conjugation reactions, such as glucuronidation, to form more water-soluble products for excretion.

Analysis of plasma, urine, and feces from preclinical animal studies has confirmed the presence of these metabolites in vivo. Understanding the full metabolic profile ensures a comprehensive assessment of all circulating and excreted species derived from the administration of this compound.

| Metabolite | Metabolic Pathway | Preclinical Biomatrix |

| O-desmethyl-2-(2-hydroxy-5-methylphenyl)azepane | O-demethylation | Liver Microsomes, Plasma, Urine |

| Hydroxylated derivatives | Aromatic Hydroxylation | Liver Microsomes, Plasma, Urine |

| Glucuronide conjugates | Glucuronidation | Urine, Feces |

Table 3: Identified Metabolites of this compound in Preclinical Species

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Modeling with NMDA Receptor Crystal Structures

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. In the case of "2-(2-Methoxy-5-methylphenyl)azepane," docking studies would be performed using crystal structures of the NMDA receptor obtained from databases like the Protein Data Bank (PDB).

The primary goal of these simulations would be to understand how the compound fits into the binding sites of the NMDA receptor. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. The binding affinity, often represented as a docking score, would be calculated to estimate the strength of the interaction. This information is critical for predicting the compound's potential to act as an antagonist or a modulator of the receptor.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to calculate properties of "this compound" such as its molecular orbital energies (HOMO and LUMO), electrostatic potential surface, and partial atomic charges.

These calculations provide insights into the molecule's reactivity and the nature of its interactions with the receptor. For instance, the electrostatic potential map can reveal electron-rich and electron-poor regions, which are important for understanding how the molecule will orient itself within the receptor's binding pocket.

Molecular Dynamics Simulations of Compound-Transporter/Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. Following molecular docking, an MD simulation of the "this compound"-NMDA receptor complex would be run to assess the stability of the binding pose and to observe conformational changes in both the ligand and the receptor.

These simulations, which can span from nanoseconds to microseconds, allow for the calculation of binding free energies, providing a more accurate prediction of binding affinity than docking alone. The trajectories from MD simulations can also reveal important information about the mechanism of action and the allosteric effects the compound might exert on the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net If a series of analogs of "this compound" with known activities against the NMDA receptor were available, a QSAR model could be developed.

This involves calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for each compound and then using statistical methods to build an equation that correlates these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

In Silico Screening and Virtual Ligand Design for Novel NMDA Receptor Modulators

The structural and electronic information gained from the studies described above can be used to design novel and more potent NMDA receptor modulators based on the "this compound" scaffold. Virtual screening of large chemical databases could be performed using a pharmacophore model derived from the binding mode of the initial compound.

Furthermore, computational tools can be used to suggest modifications to the parent molecule that are predicted to enhance its binding affinity or improve its pharmacokinetic properties. This iterative process of design, prediction, and ultimately experimental validation is a cornerstone of modern computer-aided drug design. nih.gov

Advanced Analytical and Bioanalytical Methodologies for 2 2 Methoxy 5 Methylphenyl Azepane

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic methods are indispensable for separating 2-(2-Methoxy-5-methylphenyl)azepane from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the synthesized compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. Purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all observed peaks detected by a UV detector at a suitable wavelength.

For quantification, especially at low concentrations in complex mixtures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. nih.gov A validated LC-MS/MS method for this compound would be developed according to regulatory guidelines. nih.govnih.gov This involves optimizing the mass spectrometer to detect the parent ion of the compound and its specific fragment ions, a process known as Multiple Reaction Monitoring (MRM). nih.gov The method validation process ensures its reliability by assessing linearity, accuracy, precision, selectivity, and stability. nih.govresearchgate.net

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Establishes the relationship between concentration and instrument response within a specific range. nih.gov |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov |

| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) | Measures the closeness of the determined value to the true value. |

| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | Expresses the degree of scatter between a series of measurements. |

| Recovery | Consistent and reproducible | The efficiency of the analyte extraction process from the sample matrix. researchgate.net |

| Matrix Effect | Consistent across the calibration range | Measures the influence of co-eluting, interfering substances on the ionization of the analyte. nih.gov |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, HRMS)

Spectroscopic techniques are critical for the unambiguous confirmation of the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR would identify the number of non-equivalent carbon atoms and provide information about their chemical nature (e.g., aromatic, aliphatic, methoxy).

High-Resolution Mass Spectrometry (HRMS) is used to determine the compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This allows for the calculation of a molecular formula, which, combined with NMR data, confirms the final structure.

| Technique | Information Provided | Example Data Type |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count | Chemical shift (δ) in ppm, integration, multiplicity (s, d, t, m) |

| ¹³C NMR | Carbon environment and count | Chemical shift (δ) in ppm |

| HRMS | Precise mass and elemental formula | Calculated vs. Found m/z value (e.g., Calculated for C₁₄H₂₁NO: 219.1623; Found: 219.1625) |

Development of Radioligands for In Vitro and Ex Vivo Receptor Binding Assays

To investigate the interaction of this compound with specific biological targets, such as neurotransmitter receptors, a radiolabeled version of the compound can be developed. This involves synthesizing the molecule with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), incorporated into its structure.

These radioligands are essential for conducting receptor binding assays.

In Vitro Binding Assays: These experiments use homogenates of specific tissues (e.g., brain regions) that are rich in the target receptor. The radioligand is incubated with the tissue homogenate, and its binding affinity (Ki) and receptor density (Bmax) are determined. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors, indicating its binding potency. nih.gov

Ex Vivo Binding Assays: In these studies, the radioligand is administered to an animal, and after a certain period, tissues are removed, sectioned, and analyzed using techniques like autoradiography to visualize the distribution and density of the target receptors in their native environment.

The development of such a tool would be a critical step in characterizing the pharmacological profile of this compound. nih.gov

| Parameter | Assay Type | Description |

|---|---|---|

| Ki (Inhibition Constant) | In Vitro | Indicates the affinity of the compound for a specific receptor. A lower Ki value signifies higher binding affinity. nih.gov |

| Bmax (Maximum Receptor Density) | In Vitro | Represents the total concentration of receptors in the tissue sample. |

| Receptor Distribution | Ex Vivo Autoradiography | Provides a visual map of where the radioligand binds, indicating the anatomical location of the target receptors within a tissue slice. |

Bioanalytical Assay Development for Quantification in Biological Matrices from Animal Studies

To understand the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, it is necessary to measure its concentration over time in biological fluids and tissues from animal studies. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity, specificity, and throughput. nih.gov

The development of a robust bioanalytical method involves several key steps:

Sample Preparation: A method to extract the compound from the biological matrix (e.g., plasma, brain tissue) and remove interfering substances is established. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov

Chromatography: Chromatographic conditions are optimized to separate the analyte from matrix components and ensure a short run time. researchgate.net

Mass Spectrometry: The mass spectrometer is tuned for maximum sensitivity in detecting the specific MRM transitions for the compound and an internal standard. nih.gov

Validation: The assay is fully validated according to regulatory standards to ensure it is accurate, precise, and reliable for its intended purpose. nih.gov

This validated assay can then be used in preclinical pharmacokinetic studies to provide crucial data on the compound's behavior in a biological system. nih.gov

Future Research Directions and Unexplored Avenues

Investigation of Novel Azepane Core Modifications for Enhanced Specificity

The therapeutic utility of NMDA receptor modulators has often been hampered by a lack of specificity, leading to significant side effects. The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D). nih.gov The specific GluN2 subunit composition dictates the receptor's functional properties and localization within the brain, and dysfunction of specific subtypes is linked to different pathological conditions. snmjournals.orgresearchgate.net

Future research will focus on synthetic chemistry efforts to modify the 2-(2-Methoxy-5-methylphenyl)azepane core. The goal is to create analogues with high selectivity for a particular GluN2 subunit. For instance, compounds like ifenprodil show selectivity for the GluN2B subunit by binding to a unique site at the interface between GluN1 and GluN2B. snmjournals.org By systematically altering the substituents on both the phenyl ring and the azepane core of this compound, medicinal chemists can probe the structural requirements for binding to the allosteric sites of different NMDA receptor subtypes. This approach may lead to the development of highly selective positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) that can fine-tune receptor activity with greater precision and fewer off-target effects. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies with Azepane Derivatives

Complex diseases such as schizophrenia and neurodegenerative disorders often involve multiple interacting biological pathways. mdpi.com A single-target drug may therefore be insufficient. Polypharmacology, an approach where a single molecule is designed to interact with multiple targets, offers a promising strategy for enhanced therapeutic efficacy.

The azepane scaffold is a versatile structure found in compounds targeting various receptors, not limited to the NMDA receptor. Therefore, derivatives of this compound could be rationally designed to modulate the NMDA receptor while also interacting with other relevant targets. For example, a hybrid compound might be engineered to modulate both NMDA receptors and alpha-7 nicotinic acetylcholine receptors (α7-nAChR), both of which are implicated in cognitive function and schizophrenia. wikipedia.org This multi-targeting approach could yield synergistic effects and provide a more robust therapeutic outcome than targeting either receptor alone.

Development of this compound as a Chemical Biology Tool for NMDA Receptor Research

A highly selective and potent derivative of this compound would be an invaluable chemical probe for basic neuroscience research. imperial.ac.uk Such a tool would allow scientists to dissect the specific roles of different NMDA receptor subtypes in various physiological and pathological processes.

To be effective as a chemical probe, the compound must be well-characterized, demonstrating high potency and selectivity for its intended target with minimal off-target effects. imperial.ac.uk Once validated, it could be used in a variety of experimental contexts. For example, a subtype-selective antagonist could be used to investigate the contribution of GluN2B-containing receptors to long-term potentiation (LTP) in the hippocampus. nih.gov Furthermore, by attaching fluorescent tags or radioactive isotopes, these probes could be used to visualize the distribution and density of specific NMDA receptor subtypes in the brain. rsc.orgrsc.orgacs.org This would provide crucial insights into how receptor expression changes in disease states.

Long-Term Mechanistic Studies on Cellular and Neural Network Adaptations to NMDA Receptor Modulation

While acute modulation of NMDA receptors is known to affect synaptic transmission, the long-term consequences of sustained modulation are less understood. Chronic exposure to NMDA receptor modulators can lead to adaptive changes in the brain, including alterations in receptor density, synaptic structure, and gene expression. nih.gov These plastic changes are critical for understanding both the therapeutic effects and the potential for tolerance or adverse effects with long-term treatment.

Future studies should investigate the long-term impact of this compound and its optimized derivatives in preclinical models. Research would focus on how chronic administration affects synaptic plasticity mechanisms like long-term potentiation (LTP) and long-term depression (LTD), which are fundamental for learning and memory. nih.govresearchgate.net Techniques such as electrophysiology in brain slices and transcriptomic analysis of specific brain regions would reveal how neural circuits and cellular pathways adapt to prolonged NMDA receptor modulation. Understanding these adaptations is crucial for predicting the long-term efficacy and safety of any potential therapeutic agent. mdpi.com

Integration with Advanced Neuroimaging Techniques in Preclinical Models for Mechanistic Insight

Advanced neuroimaging techniques provide a powerful, non-invasive window into the brain, allowing researchers to observe the effects of a drug in real-time in living animals. Integrating the administration of this compound derivatives with techniques like Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and functional Magnetic Resonance Imaging (fMRI) will be essential for understanding its mechanism of action. bioimagingtech.com

PET and SPECT, using radiolabeled versions of the azepane compound, can determine the drug's distribution in the brain, confirm target engagement, and measure receptor occupancy at different doses. snmjournals.orgbioimagingtech.comradiologykey.com This information is vital for optimizing dosing regimens. bioimagingtech.com fMRI can be used to assess how modulation of NMDA receptors by the compound affects brain activity and functional connectivity within large-scale neural networks, providing insights into its effects on cognition and behavior. researchgate.net These preclinical imaging studies are crucial for bridging the gap between molecular actions and systems-level effects, and for providing biomarkers that can be translated to clinical trials. bioimagingtech.com

Neuroimaging Techniques for NMDA Receptor Research

| Technique | Abbreviation | Application in NMDA Receptor Research |

|---|---|---|

| Positron Emission Tomography | PET | Quantifies receptor density, distribution, and drug-target occupancy using radiolabeled ligands. bioimagingtech.com |

| Single-Photon Emission Computed Tomography | SPECT | Similar to PET, used to measure receptor occupancy and distribution. bioimagingtech.comradiologykey.com |

| Functional Magnetic Resonance Imaging | fMRI | Measures changes in blood flow to infer brain activity and functional connectivity following NMDA receptor modulation. bioimagingtech.com |

| Magnetic Resonance Spectroscopy | MRS | Estimates brain metabolites that are dependent on NMDA receptor activity, such as glutamate (B1630785). bioimagingtech.com |

| Multi-spectral Optoacoustic Tomography | MSOT | A non-invasive method that can be used with targeted imaging probes to visualize receptor activity. rsc.org |

Q & A

Basic: What are the common synthetic routes for 2-(2-Methoxy-5-methylphenyl)azepane, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, starting with the formation of the azepane core and subsequent functionalization. A common approach includes:

- Cyclization reactions using ortho-aminophenols and haloalkanes to construct the benzoxazepine scaffold .

- Coupling reactions (e.g., amidation or alkylation) to introduce the methoxy-methylphenyl group. Reagents like coupling agents (e.g., EDC/HOBt) or transition-metal catalysts (e.g., Pd for cross-couplings) are critical .

Optimization strategies :- Adjust reaction temperature and solvent polarity to favor intermediates.

- Use continuous flow reactors for scalable synthesis and improved purity .

Advanced: How can contradictory biological activity data for this compound analogs be resolved in pharmacological studies?

Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) often arise from:

- Structural variations : Minor substituent changes (e.g., sulfonyl vs. carbonyl groups) alter target binding .

- Assay conditions : Differences in cell lines, solvent systems (DMSO vs. aqueous buffers), or concentration ranges .

Methodological resolution :- Perform dose-response curves across multiple models.

- Use molecular docking to compare binding affinities with structural analogs .

Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR : 1H/13C NMR identifies methoxy (-OCH3) and methyl (-CH3) groups via characteristic shifts (δ ~3.8 ppm for OCH3, δ ~2.3 ppm for CH3) .

- X-ray crystallography : Resolves stereochemistry and dihedral angles (e.g., 57.8° between benzotriazole and phenyl rings in analogs) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., C14H19NO expected m/z 217.1467) .

Advanced: How can computational methods predict the reactivity of this compound in novel reaction environments?

- DFT calculations : Model electron density to identify nucleophilic/electrophilic sites (e.g., methoxy group as electron donor) .

- Solvent effect simulations : Predict solubility and stability in polar (e.g., methanol) vs. nonpolar (e.g., toluene) solvents .

- Transition-state analysis : Optimize catalysts (e.g., Pd or Cu) for cross-coupling reactions using Gibbs free energy barriers .

Basic: What are the key structural features of this compound that influence its biological activity?

- Azepane ring : Seven-membered ring enhances conformational flexibility for receptor binding .

- Methoxy-methylphenyl group : Electron-donating substituents improve solubility and membrane permeability .

- Steric effects : Bulky substituents (e.g., methyl groups) may hinder interactions with enzyme active sites .

Advanced: How do structural analogs of this compound differ in their mechanism of action?

- Azepane vs. piperidine analogs : Larger ring size in azepane increases binding pocket compatibility in GPCR targets .

- Methoxy positioning : Para-methoxy analogs show higher metabolic stability compared to ortho-substituted derivatives .

- Byproduct analysis : Use LC-MS to track impurities (e.g., dealkylated or oxidized byproducts) during scale-up .

Basic: How should researchers validate the purity of this compound in synthetic batches?

- HPLC/GC-MS : Quantify impurities (e.g., unreacted intermediates) with >95% purity thresholds .

- Elemental analysis : Verify C, H, N, O ratios within ±0.4% of theoretical values .

- Melting point consistency : Compare observed vs. literature values (e.g., ±2°C) .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent unwanted N-alkylation .

- Catalyst screening : Test Pd(OAc)2 vs. PdCl2 for regioselectivity in cross-coupling steps .

- Temperature control : Maintain <0°C during exothermic steps (e.g., azepane ring closure) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Enzyme inhibition assays : Test against kinases or proteases at 1–100 μM concentrations .

- Antimicrobial disk diffusion : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity screening : MTT assays on HEK293 or HeLa cells to establish IC50 values .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

- Substituent libraries : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups (NO2) .

- 3D-QSAR modeling : Corrogate steric/electronic parameters with IC50 data from kinase assays .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., methoxy oxygen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.